molecular formula C17H10ClFN2O4 B5908444 (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5908444
M. Wt: 360.7 g/mol
InChI Key: HNIAQKUEHGCOQI-KPKJPENVSA-N
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Description

The compound (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O4/c18-13-8-9(1-6-14(13)22)7-12-15(23)20-17(25)21(16(12)24)11-4-2-10(19)3-5-11/h1-8,22H,(H,20,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIAQKUEHGCOQI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 5-(3-chloro-4-hydroxybenzyl)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

    Substitution: Formation of 5-(3-amino-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its ability to interact with specific biological targets, such as kinases or G-protein coupled receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Pyrimidine derivatives have been shown to possess anti-inflammatory, antiviral, and anticancer properties. Research could focus on evaluating its efficacy and safety in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties may make it suitable for applications in coatings, adhesives, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it modulates a receptor, it may interact with the receptor’s binding site and alter its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the fluorine atom.

    (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may enhance its biological activity and stability compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, potentially leading to improved efficacy and reduced side effects.

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